1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatility in biological systems, binding with various enzymes and receptors, and exhibiting a wide range of biological activities .
Preparation Methods
The synthesis of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the use of “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . This reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in an aqueous medium. The reaction conditions often include mild temperatures and neutral pH, making it a convenient and efficient method for synthesizing triazole derivatives .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted triazole derivatives .
Scientific Research Applications
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to enzyme inhibition . Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar compounds to 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde include other triazole derivatives such as:
- 1-(4-chloro-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde
- 1-(4-fluoro-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde
- 1-(4-methyl-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde
These compounds share similar structural features but differ in the substituents on the triazole ring, which can affect their chemical reactivity and biological activity . The uniqueness of this compound lies in the presence of the bromine atom, which can participate in specific interactions and reactions not possible with other substituents .
Properties
CAS No. |
2763756-39-2 |
---|---|
Molecular Formula |
C6H6BrN3O |
Molecular Weight |
216.04 g/mol |
IUPAC Name |
1-(4-bromotriazol-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C6H6BrN3O/c7-5-3-8-10(9-5)6(4-11)1-2-6/h3-4H,1-2H2 |
InChI Key |
OBFCJUVSBOWTDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)N2N=CC(=N2)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.